molecular formula C14H13N5O B8644390 N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide CAS No. 88114-41-4

N-(8-Methyl-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide

Cat. No. B8644390
M. Wt: 267.29 g/mol
InChI Key: AVLOEGSIJCOHSS-UHFFFAOYSA-N
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Patent
US04405780

Procedure details

6.6 Parts of 8-methyl-7-phenyl-1,2,4-triazolo[2,3-c]pyrimidin-5-amine (Example 1) is suspended in 50 parts by volume pyridine and 10 parts by volume acetic anhydride. The solution is stirred at room temperature for approximately 18 hours until a clear solution is formed. After approximately 21 hours turbidity develops and a solid gradually forms. After standing for approximately 40 hours most of the solvent is removed in vacuo. The residue is stirred in water, filtered, washed with water and dried. The product is recrystallized from methanol to give N-[8-methyl-7-phenyl-1,2,4-triazolo[2,3-c]pyrimidin-5-yl]acetamide having the formula: ##STR8##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[N:4]([N:15]=[CH:16][N:17]=2)[C:5]([NH2:14])=[N:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>N1C=CC=CC=1>[CH3:1][C:2]1[C:3]2[N:4]([N:15]=[CH:16][N:17]=2)[C:5]([NH:14][C:18](=[O:20])[CH3:19])=[N:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=2N(C(=NC1C1=CC=CC=C1)N)N=CN2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for approximately 18 hours until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed
WAIT
Type
WAIT
Details
After approximately 21 hours turbidity develops
Duration
21 h
WAIT
Type
WAIT
Details
After standing for approximately 40 hours most of the solvent
Duration
40 h
CUSTOM
Type
CUSTOM
Details
is removed in vacuo
STIRRING
Type
STIRRING
Details
The residue is stirred in water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1C=2N(C(=NC1C1=CC=CC=C1)NC(C)=O)N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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